

## Spectroscopic Deep Dive: Unraveling the Structural Nuances of Novel Furan Derivatives

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Compound of Interest

Compound Name: N-(furan-2-ylmethyl)-3-iodoaniline

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The furan scaffold is a cornerstone in medicinal chemistry, prized for its versatile biological activities that span antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3] The synthesis of novel furan derivatives is a burgeoning field, and with it comes the critical need for precise structural elucidation through spectroscopic methods. This technical guide provides an in-depth look at the spectroscopic data and experimental protocols for a selection of recently synthesized, biologically relevant furan derivatives.

### **Spectroscopic Data of Novel Furan Derivatives**

The following tables summarize the key spectroscopic data for several classes of novel furan derivatives, including furan-2-carboxamides, 5-aryl-2-furaldehydes, and their chalcone and pyrazoline derivatives. This data is essential for the identification and characterization of these compounds in a research and development setting.

## Furan-2-Carboxamide and 5-Bromofuran-2-Carboxamide Derivatives

A series of furan-2-carboxamide and 5-bromofuran-2-carboxamide derivatives have been synthesized and characterized, with some exhibiting notable antifungal and antibacterial activity.[4] The spectroscopic data is crucial for confirming the successful synthesis and purity of these compounds.



Table 1:  ${}^{1}$ H-NMR Spectroscopic Data ( $\delta$ , ppm) for Representative Furan-2-Carboxamide Derivatives[4]

Compound	Ar-H	-NH-	Furan-H	Other
8a	8.30-7.90 (m)	11.50 (s)	7.40-7.20 (m)	-
9a	8.70-7.80 (m)	11.60 (s)	7.50-7.30 (m)	-
15	7.80-7.40 (m)	8.50 (s)	7.20 (d), 6.60 (d)	3.80 (s, OCH₃)

Table 2:  $^{13}$ C-NMR Spectroscopic Data ( $\delta$ , ppm) for Representative Furan-2-Carboxamide Derivatives[4]

Compound	C=O	Aromatic-C	Furan-C	Other
8a	165.0	145.0, 138.0, 130.0, 125.0, 120.0	148.0, 146.0, 115.0, 112.0	-
9a	164.5	146.0, 137.5, 130.5, 124.5, 120.5	148.5, 146.5, 115.5, 112.5	-
15	160.0	155.0, 140.0, 122.0, 114.0	150.0, 148.0, 118.0, 114.0	55.0 (OCH₃)

Table 3: IR Spectroscopic Data ( $\nu$ , cm<sup>-1</sup>) for Representative Furan-2-Carboxamide Derivatives[4]

Compound	N-H	C=O	C=N	NO <sub>2</sub>
8a	3300	1680	1620	1540, 1340
9a	3310	1685	1625	1545, 1345
15	3280	1670	-	-

### 5-Aryl-2-Furaldehyde Derivatives and their Chalcones



The synthesis of 5-aryl-2-furaldehydes serves as a key step in the creation of more complex molecules like chalcones, which are known for their broad spectrum of biological activities.

Table 4: ¹H-NMR Spectroscopic Data (δ, ppm) for 5-Aryl-2-Furaldehydes[5]

Compound	-СНО	Ar-H	Furan-H
5-(4- Chlorophenyl)furan-2- carboxaldehyde (1a)	9.65 (s, 1H)	7.75 (d, 2H), 7.41 (d, 2H)	7.32 (d, 1H), 6.83 (d, 1H)
5-(4- Bromophenyl)furan-2- carboxaldehyde (1b)	9.65 (s, 1H)	7.68 (d, 2H), 7.57 (d, 2H)	7.32 (d, 1H), 6.84 (d, 1H)
5-(2,4- Dichlorophenyl)furan- 2-carboxaldehyde (1c)	9.70 (s, 1H)	7.96 (d, 1H), 7.35 (s, 1H), 7.32 (d, 1H)	7.50 (d, 1H), 7.37 (d, 1H)

Table 5: IR Spectroscopic Data (ν, cm<sup>-1</sup>) for 5-Aryl-2-Furaldehydes[5]

Compound	C-H (aldehyde)	C=O	C=C (furan)	C=C (aromatic)	C-Cl / C-Br
1a	2834	1673	1661	1589	1010 (C-Cl)
1b	2858	1672	1660	1595	1039 (C-Br)
1c	2842	1677	1663	1585	1034 (C-Cl)

Table 6: Mass Spectrometry Data (m/z) for 5-Aryl-2-Furaldehydes[5]

Compound	Molecular Ion (M+)
1a	206
1b	250
1c	240



### **Experimental Protocols**

Detailed methodologies are paramount for the reproducibility of synthetic procedures and spectroscopic analyses.

# General Synthesis of 5-Aryl-2-Furaldehyde Derivatives (Meerwein Procedure)[5]

- Diazotization: An arylamine is diazotized with sodium nitrite in hydrochloric acid at a temperature of 0-5 °C for 10 minutes.
- Coupling: A solution of furfural and cuprous chloride in water is added to the diazotized mixture.
- Reaction: The reaction mixture is stirred and heated to 40 °C for 4 hours.
- Isolation: The resulting product is isolated, typically through filtration, and purified.

# General Synthesis of Chalcones (Claisen-Schmidt Condensation)[5]

- Reaction Mixture: Equimolar concentrations of a 5-aryl-2-furaldehyde derivative and an appropriate acetophenone are dissolved in ethanol.
- Base Addition: A 40% sodium hydroxide solution is added to the mixture.
- Reaction: The reaction is stirred at room temperature for 12 hours.
- Work-up: The resulting chalcone is precipitated, filtered, and purified, often by recrystallization.

### **Spectroscopic Characterization**

• Nuclear Magnetic Resonance (NMR): <sup>1</sup>H and <sup>13</sup>C-NMR spectra are typically recorded on a 400 or 600 MHz spectrometer using deuterated solvents such as CDCl<sub>3</sub> or DMSO-d<sub>6</sub>.[5][6][7] Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.



- Infrared (IR) Spectroscopy: IR spectra are recorded using an FT-IR spectrometer, often with samples prepared as KBr pellets or thin films.[5] Absorption bands are reported in wavenumbers (cm<sup>-1</sup>).
- Mass Spectrometry (MS): Mass spectra are obtained using techniques such as Gas
   Chromatography-Mass Spectrometry (GC-MS) with electron impact (EI) ionization.[5]

# Visualizing Experimental Workflows and Biological Pathways

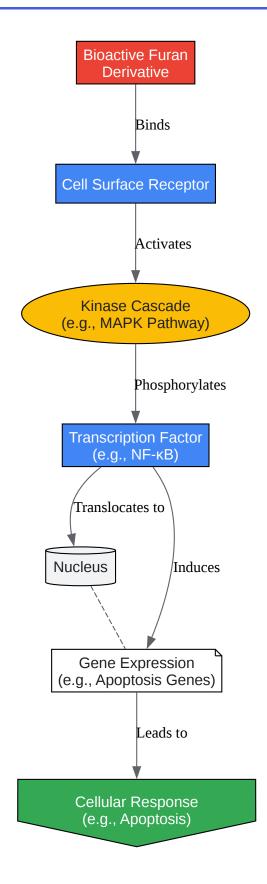
Diagrams are powerful tools for illustrating complex processes and relationships. The following diagrams, created using the DOT language, depict a general experimental workflow for the synthesis and characterization of novel furan derivatives and a hypothetical signaling pathway for a bioactive furan derivative.



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Caption: General experimental workflow for the synthesis and spectroscopic characterization of novel furan derivatives.





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Caption: Hypothetical signaling pathway for a bioactive furan derivative inducing apoptosis in a cancer cell.

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